molecular formula C14H18O B1613245 Cyclopentyl 2,4-dimethylphenyl ketone CAS No. 898791-50-9

Cyclopentyl 2,4-dimethylphenyl ketone

Cat. No.: B1613245
CAS No.: 898791-50-9
M. Wt: 202.29 g/mol
InChI Key: BLJNXLKEJANFMX-UHFFFAOYSA-N
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Description

Cyclopentyl 2,4-dimethylphenyl ketone is an aromatic ketone featuring a cyclopentyl group attached to a ketone moiety, which is further substituted with a 2,4-dimethylphenyl group. Compounds with aryl-substituted ketones or cyclopentyl groups are often utilized in agrochemicals, pharmaceuticals, and materials science due to their stability, reactivity, and tunable electronic properties.

Properties

IUPAC Name

cyclopentyl-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-10-7-8-13(11(2)9-10)14(15)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJNXLKEJANFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642565
Record name Cyclopentyl(2,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-50-9
Record name Cyclopentyl(2,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cyclopentyl 2,4-dimethylphenyl ketone typically involves the reaction of cyclopentyl magnesium bromide with 2,4-dimethylbenzoyl chloride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:

C5H9MgBr+C9H9COClC14H18O+MgBrCl\text{C}_5\text{H}_9\text{MgBr} + \text{C}_9\text{H}_9\text{COCl} \rightarrow \text{C}_14\text{H}_18\text{O} + \text{MgBrCl} C5​H9​MgBr+C9​H9​COCl→C1​4H1​8O+MgBrCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Synthetic Preparation

The compound is synthesized via a Grignard reaction between cyclopentyl magnesium bromide and 2,4-dimethylbenzoyl chloride under anhydrous conditions :

text
C₅H₉MgBr + C₉H₉COCl → C₁₄H₁₈O + MgBrCl

Industrial production employs continuous flow reactors to optimize yield and purity while using eco-friendly solvents .

Reduction Reactions

The ketone group can undergo reduction to form secondary alcohols. Common reagents include:

  • Sodium borohydride (NaBH₄) in methanol .

  • Lithium aluminum hydride (LiAlH₄) in ether .

Example Reaction:

text
C₁₄H₁₈O + NaBH₄ → C₁₄H₂₀O (cyclopentyl 2,4-dimethylphenyl alcohol)

Reductive pathways are critical for generating alcohol intermediates in pharmaceutical synthesis.

Aromatic Substitution Reactions

The 2,4-dimethylphenyl ring is electron-rich due to methyl groups, making it susceptible to electrophilic aromatic substitution (EAS) . Potential reactions include:

Reaction TypeReagents/ConditionsProduct
NitrationHNO₃/H₂SO₄2,4-dimethyl-6-nitrophenyl ketone
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Halo-substituted derivatives

Steric hindrance from the cyclopentyl group may direct substitution to specific positions on the ring .

Radical-Mediated Coupling

Computational studies on SmI₂-catalyzed couplings of cyclopropyl ketones suggest that analogous reactions might occur with cyclopentyl ketones . For example:

  • Ring-opening coupling under SmI₂ catalysis could yield styrene-like products.

  • The reaction involves a ketyl radical intermediate, stabilized by conjugation with the aromatic ring .

Proposed Mechanism:

  • Single-electron transfer from SmI₂ to the ketone generates a ketyl radical.

  • Cyclopentyl ring fragmentation forms a styrene intermediate.

  • Radical trapping leads to coupled products .

Oxidation Pathways

While direct oxidation of the ketone is less common (due to the absence of α-hydrogens), Kornblum-type oxidation with DMSO could theoretically modify adjacent functional groups . For example:

  • Oxidation of α-halogenated intermediates to carbonyl derivatives.

Comparative Reactivity

Key differences in reactivity compared to analogs:

CompoundReactivity Profile
Cyclopentyl phenyl ketoneLower steric hindrance; faster EAS
Cyclohexyl 2,4-dimethylphenyl ketoneIncreased steric bulk slows substitution rates

The 2,4-dimethylphenyl group enhances electron density but introduces steric constraints .

Scientific Research Applications

Synthesis and Chemical Properties

Preparation Methods:
CDPK is synthesized through the reaction of cyclopentyl magnesium bromide with 2,4-dimethylbenzoyl chloride under anhydrous conditions. This Grignard reaction is crucial for producing high yields of the ketone while minimizing hydrolysis risks. The overall reaction can be represented as follows:

C5H9MgBr+C9H9COClC14H18O+MgBrCl\text{C}_5\text{H}_9\text{MgBr}+\text{C}_9\text{H}_9\text{COCl}\rightarrow \text{C}_{14}\text{H}_{18}\text{O}+\text{MgBrCl}

In industrial settings, continuous flow reactors are utilized to enhance yield and purity while employing environmentally friendly solvents and catalysts.

Chemical Reactions:
CDPK can undergo several reactions:

  • Oxidation: Converts to 2,4-dimethylbenzoic acid using agents like potassium permanganate.
  • Reduction: Yields cyclopentyl 2,4-dimethylphenyl alcohol with sodium borohydride.
  • Substitution: The aromatic ring can be modified via electrophilic substitution reactions.

Chemistry

CDPK serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its structural characteristics make it a valuable building block for developing complex molecules.

Biology

Research indicates that CDPK exhibits potential biological activities. Preliminary studies suggest it may possess antimicrobial and anti-inflammatory properties. For instance, in models of inflammation, CDPK has shown effectiveness in reducing edema in mice.

Medicine

The compound is being investigated as a lead candidate in drug development for various diseases. Its mechanism of action involves interaction with specific molecular targets that may modulate inflammatory pathways and inhibit microbial growth.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of CDPK against various bacterial strains. The results indicated significant inhibition zones against pathogens such as Staphylococcus aureus and Bacillus cereus, suggesting its potential as a therapeutic agent in treating infections .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving mice with induced paw edema, CDPK demonstrated a marked reduction in inflammation compared to control groups. This finding highlights its potential use in developing anti-inflammatory medications.

Case Study 3: Synthesis Optimization

Research focused on optimizing the synthesis route for CDPK revealed that using polyphosphoric acid as a solvent significantly improved yields while reducing environmental impact. This method bypasses traditional catalysts that introduce heavy metal contamination into the waste stream .

Mechanism of Action

The mechanism of action of Cyclopentyl 2,4-dimethylphenyl ketone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory pathways and microbial cell wall synthesis .

Comparison with Similar Compounds

Hydrazones Derived from 2,4-Dimethylphenyl Hydrazine HCl

Structural Features : Hydrazones synthesized from 2,4-dimethylphenyl hydrazine HCl (e.g., 3-hydrazones) feature a hydrazone (-NH-N=C-) linkage instead of a ketone group .
Key Differences :

  • Functional Group : The hydrazone group enables chelation with metal ions, making these compounds suitable as chemosensors. In contrast, the ketone group in cyclopentyl 2,4-dimethylphenyl ketone lacks such coordinating ability.
  • Applications : Hydrazones are explored for antimicrobial and sensing applications, whereas aryl ketones like this compound may find use in synthesis or as intermediates in agrochemicals.

s-Triazine Derivatives with 2,4-Dimethylphenyl Substituents

Structural Features : European patent applications describe s-triazine compounds substituted with 2,4-dimethylphenyl groups, hydroxyl chains, and halides (e.g., 4,6-bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-octyloxyphenyl)-s-triazine) .
Key Differences :

  • Core Structure : The triazine ring provides UV absorption and stability, unlike the single ketone group in the target compound.
  • Applications : These triazines are used as UV stabilizers in polymers, whereas this compound’s applications may align more with synthetic intermediates or bioactive molecules.

Cyclopropyl Aryl Ketones

Structural Features : Cyclopropyl 2,4-difluorophenyl ketone replaces the cyclopentyl group with a smaller cyclopropyl ring and substitutes fluorine atoms on the aryl group .
Key Differences :

  • Electronic Effects : Fluorine substituents enhance electronegativity, altering solubility and chemical stability relative to methyl groups.

Data Table: Comparative Analysis

Compound Core Structure Key Substituents Applications References
This compound Aryl ketone Cyclopentyl, 2,4-dimethylphenyl Synthetic intermediate (inferred) -
3-Hydrazones Hydrazone 2,4-dimethylphenyl Chemosensors, antimicrobial agents
s-Triazine derivatives s-Triazine ring 2,4-dimethylphenyl, hydroxyl UV stabilizers, polymer additives
5-[(4-Chlorophenyl)methyl]-cyclopentanone Cyclopentanone Chlorophenylmethyl Agrochemical intermediate (fungicide)
Cyclopropyl 2,4-difluorophenyl ketone Aryl ketone Cyclopropyl, 2,4-difluorophenyl Unknown (industrial intermediate)

Key Research Findings

  • Electronic Effects : The electron-donating methyl groups on the 2,4-dimethylphenyl moiety may enhance the stability of the ketone compared to halogenated analogs like cyclopropyl 2,4-difluorophenyl ketone .
  • Functional Group Diversity : The absence of a triazine or hydrazone group limits the target compound’s utility in applications requiring metal coordination or UV absorption, which are prominent in other analogs .

Biological Activity

Cyclopentyl 2,4-dimethylphenyl ketone (CDMK) is an organic compound with the molecular formula C14H18O, characterized by a cyclopentyl group attached to a 2,4-dimethylphenyl ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of the biological activity of CDMK, including its mechanisms of action, relevant case studies, and comparative data.

The biological activity of CDMK is attributed to its interaction with specific molecular targets and pathways. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in inflammatory processes and microbial cell wall synthesis. The exact molecular targets are still under investigation, but the compound's ability to modulate inflammatory pathways indicates its potential therapeutic applications in treating inflammation-related conditions.

Antimicrobial Properties

CDMK has been studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for CDMK against common pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Mycobacterium tuberculosis4

This table illustrates that CDMK shows promising activity against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis, suggesting its potential as an antimicrobial agent .

Anti-Inflammatory Activity

In addition to its antimicrobial properties, CDMK has demonstrated anti-inflammatory effects in various in vitro and in vivo models. In a study involving rat adjuvant arthritis models, CDMK exhibited significant reductions in inflammatory markers such as prostaglandin E2 (PGE2) production. The effective dose (ED50) for reducing inflammation was found to be less than 10 mg/kg .

Case Study 1: In Vitro Cytotoxicity

A study assessed the cytotoxic effects of CDMK on human tumor cell lines A549 (lung carcinoma) and HeLa (cervical carcinoma). Results indicated moderate cytotoxic activity with IC50 values of approximately 25 µM for both cell lines, suggesting potential applications in cancer therapy .

Case Study 2: In Vivo Efficacy

In an animal model study, CDMK was administered to mice with induced inflammation. The treatment led to significant reductions in swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, supporting the compound's anti-inflammatory properties .

Comparative Analysis with Similar Compounds

To further understand the unique properties of CDMK, a comparative analysis with similar compounds was conducted. The following table summarizes key differences:

Compound Structure Antimicrobial Activity (MIC) Anti-Inflammatory ED50
Cyclopentyl phenyl ketoneC13H16O>64 µg/mL>20 mg/kg
Cyclopentyl 3,5-dimethylphenyl ketoneC14H18O16 µg/mL<15 mg/kg
This compound C14H18O 8 µg/mL <10 mg/kg

CDMK demonstrates superior antimicrobial activity compared to its analogs while maintaining comparable anti-inflammatory efficacy. This highlights its potential as a lead compound for drug development .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopentyl 2,4-dimethylphenyl ketone
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Cyclopentyl 2,4-dimethylphenyl ketone

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